molecular formula C11H16N2 B13533040 2-(1-Methylindolin-5-yl)ethan-1-amine

2-(1-Methylindolin-5-yl)ethan-1-amine

Cat. No.: B13533040
M. Wt: 176.26 g/mol
InChI Key: SROSWTVXZHZXGH-UHFFFAOYSA-N
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Description

2-(1-Methylindolin-5-yl)ethan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylindolin-5-yl)ethan-1-amine typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylindolin-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1-Methylindolin-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylindolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
  • 1-Methylindole
  • Ethylene diamine

Uniqueness

2-(1-Methylindolin-5-yl)ethan-1-amine is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(1-methyl-2,3-dihydroindol-5-yl)ethanamine

InChI

InChI=1S/C11H16N2/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7,12H2,1H3

InChI Key

SROSWTVXZHZXGH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CCN

Origin of Product

United States

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